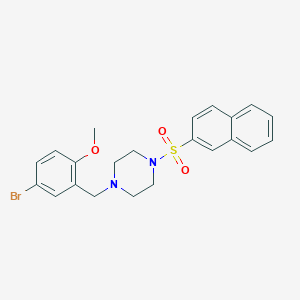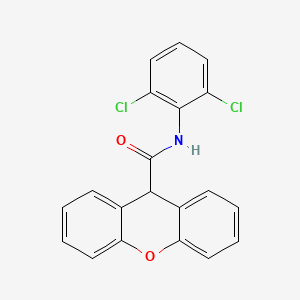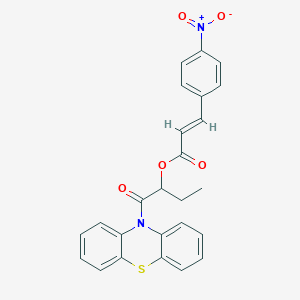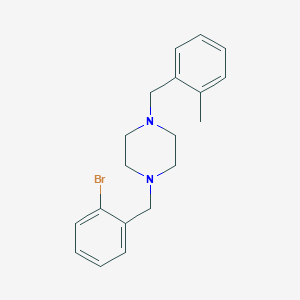
1-(5-Bromo-2-methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzyl ring.
Methoxylation: Addition of a methoxy group to the benzyl ring.
Sulfonylation: Attachment of a naphthylsulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to speed up the reaction.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE: Lacks the bromine atom.
1-(5-BROMO-2-METHOXYBENZYL)-4-(NAPHTHYLSULFONYL)PIPERAZINE: Lacks the 2-naphthyl group.
Uniqueness
1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the presence of both the bromine atom and the 2-naphthylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23BrN2O3S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C22H23BrN2O3S/c1-28-22-9-7-20(23)14-19(22)16-24-10-12-25(13-11-24)29(26,27)21-8-6-17-4-2-3-5-18(17)15-21/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
SIRKLVUCHHCBFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine](/img/structure/B10889883.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)

![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
methanone](/img/structure/B10889917.png)


![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
